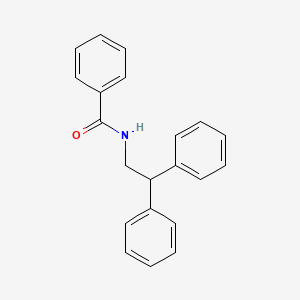

N-(2,2-Diphenylethyl)benzamide

Description

Significance of Benzamide (B126) Derivatives in Synthetic Organic Chemistry

Benzamide derivatives are a widely recognized class of compounds with significant importance in synthetic organic chemistry. They serve as crucial intermediates and building blocks for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty chemicals. mdpi.com The benzamide scaffold is present in numerous bioactive compounds, exhibiting a wide array of pharmacological activities. dergipark.org.trresearchgate.netnanobioletters.com This has led to extensive research into their synthesis and functionalization. nanobioletters.com The versatility of the benzamide group allows for various chemical transformations, making it a valuable synthon for creating diverse molecular architectures. researchgate.net

Overview of N-Substitution in Amide Chemistry

N-substitution in amide chemistry involves the replacement of one or both hydrogen atoms on the nitrogen of a primary amide with other organic groups. fiveable.mefiveable.me This substitution significantly influences the chemical and physical properties of the amide. fiveable.me The nature of the substituent on the nitrogen atom can alter the amide's reactivity, solubility, and conformational preferences. fiveable.mefiveable.me For instance, the introduction of substituents can impact the basicity of the nitrogen atom and introduce steric hindrance, which in turn affects the susceptibility of the amide to reactions like hydrolysis. fiveable.me The ability to modify the N-substituent allows chemists to fine-tune the properties of the molecule for specific applications, a strategy widely employed in drug design and materials science. fiveable.me N-substituted amides are classified as secondary or tertiary amides depending on the number of carbons attached to the nitrogen atom. savemyexams.commasterorganicchemistry.com

Contextualization of the 2,2-Diphenylethyl Moiety in Molecular Design

The 2,2-diphenylethyl moiety is a significant structural feature in molecular design, particularly in medicinal chemistry. This group, derived from 2,2-diphenylethan-1-amine, provides a bulky, lipophilic scaffold that can influence a molecule's ability to bind to biological receptors. mdpi.com The presence of two phenyl rings contributes to its steric bulk and potential for pi-stacking interactions. The 2,2-diphenylethylamine (B1585070) scaffold is considered a valuable building block for creating bioactive compounds. mdpi.commdpi.com Its incorporation into molecular structures is a strategy used to enhance receptor-binding affinity and modulate pharmacokinetic properties. mdpi.com

Interactive Data Table: Physicochemical Properties of N-(2,2-Diphenylethyl)benzamide and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Alogp | Hydrogen Bond Acceptor Count | Hydrogen Bond Donor Count |

| This compound | C21H19NO naturalproducts.net | 299.38 | 4.25 naturalproducts.net | 1 naturalproducts.net | 1 naturalproducts.net |

| N-(2-hydroxy-2-phenylethyl)benzamide | C15H15NO2 naturalproducts.net | 241.29 | 2.15 naturalproducts.net | 2 naturalproducts.net | 2 naturalproducts.net |

| N-(2-oxo-2-phenylethyl)benzamide | C15H13NO2 cymitquimica.com | 239.27 | - | - | - |

| 2-Amino-N-(2-phenylethyl)benzamide | C15H16N2O indiamart.com | 240.30 | - | - | - |

Research Findings on this compound and its Analogs

Recent studies have explored the synthesis and characterization of various derivatives of this compound. For example, the mechanosynthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide has been reported, highlighting an eco-friendly approach to its preparation. mdpi.comresearchgate.net This method involves reacting 2,2-diphenylethan-1-amine with 4-nitrobenzoyl chloride via ball-milling. researchgate.net The synthesis of N-(2,2-diphenylethyl)furan-2-carboxamide has also been documented, achieved by reacting 2,2-diphenylethan-1-amine with furan-2-carbonyl chloride. mdpi.com

A general and efficient method for the preparation of N-(2-phenylethyl)benzamide involves the reaction of benzoyl chloride or benzoic acid with phenethylamine (B48288) in an aqueous solution with an alkali metal hydroxide (B78521). google.com A procedure for the synthesis of N-(2-phenylethyl)benzamide is also described in Organic Syntheses, where 2-phenylethylamine is reacted with benzoyl chloride in the presence of pyridine (B92270). orgsyn.org

The structural framework of this compound incorporates the benzamide chromophore, which is a subject of interest in stereochemical studies. researchgate.net The 2,2-diphenylethyl group itself has been incorporated into various molecular scaffolds to explore their biological activities. For instance, N6-(2,2-diphenylethyl)adenosine has been studied as a ligand for adenosine (B11128) receptors. nih.gov

Interactive Data Table: Synthesis of this compound and Related Compounds

| Product | Reactants | Reagents/Conditions | Reference |

| This compound | 2-phenylethylamine, Benzoyl chloride | Pyridine, Chloroform | orgsyn.org |

| This compound | Benzoyl chloride or Benzoic acid, Phenethylamine | Alkali metal hydroxide, Water | google.com |

| N-(2,2-Diphenylethyl)-4-nitrobenzamide | 2,2-diphenylethan-1-amine, 4-nitrobenzoyl chloride | Ball-milling (mechanochemical) | mdpi.comresearchgate.net |

| N-(2,2-Diphenylethyl)furan-2-carboxamide | 2,2-diphenylethan-1-amine, Furan-2-carbonyl chloride | Triethylamine (B128534), Dichloromethane (B109758) | mdpi.com |

Structure

3D Structure

Properties

CAS No. |

77198-90-4 |

|---|---|

Molecular Formula |

C21H19NO |

Molecular Weight |

301.4 g/mol |

IUPAC Name |

N-(2,2-diphenylethyl)benzamide |

InChI |

InChI=1S/C21H19NO/c23-21(19-14-8-3-9-15-19)22-16-20(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-15,20H,16H2,(H,22,23) |

InChI Key |

WAXQWMPXAGQXFX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Pathways

Direct Amidation Approaches

Direct amidation represents the most straightforward pathway to N-(2,2-Diphenylethyl)benzamide. This approach can be broadly categorized into two main routes: the acylation of the amine with a pre-activated carboxylic acid derivative, such as an acyl chloride, or the in-situ activation of benzoic acid using coupling reagents followed by reaction with the amine.

Acylation of 2,2-Diphenylethan-1-amine with Benzoyl Chlorides

The reaction between an amine and an acyl chloride is a fundamental and widely used method for amide bond formation due to the high reactivity of the acyl chloride.

The synthesis of this compound can be efficiently achieved via the Schotten-Baumann reaction. This involves treating 2,2-Diphenylethan-1-amine with benzoyl chloride in the presence of a base. The base, typically an aqueous solution of sodium hydroxide (B78521) or a tertiary amine like triethylamine (B128534) or pyridine (B92270) in an inert organic solvent, serves to neutralize the hydrochloric acid byproduct generated during the reaction. researchgate.netnih.govmdpi.com

The reaction is typically conducted in a biphasic system or a suitable organic solvent such as dichloromethane (B109758) or pyridine. researchgate.netnih.gov When a tertiary amine is used, it is added after the primary reactants have been mixed. mdpi.com The reaction proceeds rapidly, often at room temperature, and after completion, the product is isolated through a standard workup procedure involving washing with dilute acid and base to remove unreacted starting materials and byproducts. mdpi.com

Table 1: Typical Conditions for Conventional Acylation

| Parameter | Details | Source(s) |

|---|---|---|

| Amine | 2,2-Diphenylethan-1-amine | researchgate.netmdpi.com |

| Acylating Agent | Benzoyl Chloride | nih.govnih.gov |

| Solvent | Dichloromethane (DCM), Pyridine | researchgate.netnih.gov |

| Base | Triethylamine, Pyridine, N-methylimidazole | mdpi.comnih.gov |

| Temperature | Room Temperature to Reflux | mdpi.comnih.gov |

| Workup | Aqueous wash (acid, base, brine), drying, and solvent evaporation. | mdpi.com |

Mechanochemistry, which utilizes mechanical energy from grinding or milling to induce chemical reactions, presents a sustainable alternative to traditional solvent-based methods. nih.govrsc.org Amide bonds can be formed under these solvent-free or low-solvent conditions, often in a ball mill. nih.govorganic-chemistry.org While a specific mechanochemical synthesis for this compound is not detailed in the literature, general protocols for amide formation are applicable.

These methods can involve the direct grinding of a carboxylic acid and an amine with a suitable activating agent. rsc.org For the acylation with benzoyl chloride, mechanochemical conditions could potentially facilitate the reaction between 2,2-Diphenylethan-1-amine and benzoyl chloride in the presence of a solid base. This approach aligns with green chemistry principles by reducing solvent waste and often reaction times. rsc.org

Performing amide synthesis in water is highly desirable from an environmental perspective. acs.org While the reaction of highly reactive acyl chlorides in water is complicated by competitive hydrolysis, modern catalysis has enabled some amidation reactions to proceed in aqueous media. For instance, gold-catalyzed methods have been developed for amide synthesis from aldehydes and amines in water under mild conditions. rsc.org

For the coupling of carboxylic acids and amines, the use of water-soluble coupling agents like EDC is crucial. However, the efficiency of EDC-mediated couplings in water is highly pH-dependent, with a narrow optimal range typically between 3.5 and 4.5. nih.gov Outside of this range, EDC rapidly hydrolyzes to its corresponding urea (B33335) derivative, losing its activity. nih.gov The development of large-scale amide coupling processes in aqueous media without organic solvents demonstrates the growing viability of this approach. acs.org

Coupling Reactions Utilizing Carboxylic Acid Derivatives

Directly coupling benzoic acid with 2,2-Diphenylethan-1-amine requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group. This is necessary because amines, being basic, tend to deprotonate carboxylic acids to form highly unreactive carboxylate salts. libretexts.orgorgoreview.com Carbodiimides are among the most common and effective classes of coupling reagents used for this purpose. thieme-connect.com

Carbodiimide (B86325) reagents facilitate amide bond formation by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate. orgoreview.comthieme-connect.com This intermediate is then susceptible to nucleophilic attack by the amine, which displaces the urea derivative to form the desired amide. libretexts.org

DCC (N,N'-Dicyclohexylcarbodiimide): DCC is a classic, potent, and cost-effective coupling agent. orgoreview.comenamine.net The reaction is typically high-yielding, and the byproduct, N,N'-dicyclohexylurea (DCU), is largely insoluble in most organic solvents and can be easily removed by filtration. thieme-connect.com

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide): EDC (often as the hydrochloride salt, EDC-HCl) is a water-soluble carbodiimide, which offers a significant advantage in purification. nih.gov The urea byproduct formed from EDC is also water-soluble and can be removed with a simple aqueous workup, eliminating the need for filtration of a solid byproduct. peptide.com

HOBt (N-Hydroxybenzotriazole): To improve reaction efficiency and minimize side reactions, carbodiimide couplings are frequently performed in the presence of an additive, most commonly HOBt. nih.govluxembourg-bio.com HOBt reacts with the O-acylisourea intermediate to form an active HOBt ester. This new intermediate is more reactive towards the amine than the O-acylisourea and less prone to undesirable side reactions. luxembourg-bio.com The use of HOBt is catalytic and leads to higher yields and purities of the final amide product. luxembourg-bio.com A protocol using a catalytic amount of HOBt with EDC and a stoichiometric amount of an acyl transfer agent like DMAP has been shown to be effective for challenging couplings. nih.gov

Table 2: Comparison of Carbodiimide Coupling Reagents for Amide Synthesis

| Feature | DCC | EDC/HOBt | Source(s) |

|---|---|---|---|

| Full Name | N,N'-Dicyclohexylcarbodiimide | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) / N-Hydroxybenzotriazole | orgoreview.comcommonorganicchemistry.com |

| Mechanism | Forms O-acylisourea intermediate. | Forms O-acylisourea, which reacts with HOBt to form a more stable and reactive HOBt-ester intermediate. | orgoreview.comluxembourg-bio.com |

| Byproduct | N,N'-dicyclohexylurea (DCU) | Water-soluble urea derivative | thieme-connect.compeptide.com |

| Purification | Byproduct removed by filtration. | Byproduct removed by aqueous extraction. | thieme-connect.compeptide.com |

| Solvents | Dichloromethane (DCM), Dimethylformamide (DMF) | Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile (B52724) | nih.govpeptide.com |

| Advantages | High reactivity, cost-effective, easy byproduct removal (filtration). | Easy byproduct removal (aqueous wash), reduced side reactions (with HOBt). | enamine.netpeptide.comluxembourg-bio.com |

Alternative Coupling Reagents and Catalytic Systems

The synthesis of amides, such as this compound, from a carboxylic acid (benzoic acid) and an amine (2,2-diphenylethylamine) typically requires the activation of the carboxylic acid. While standard methods are common, a range of alternative coupling reagents and catalytic systems have been developed to improve yields, reduce side reactions like racemization, and simplify purification.

Carbodiimide Reagents: Carbodiimides are widely used for amide bond formation. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) facilitate the reaction by forming a highly reactive O-acylisourea intermediate. wikipedia.org While effective, a significant drawback of DCC is the formation of a dicyclohexylurea byproduct that is often difficult to remove completely. wikipedia.org DIC is often preferred in solid-phase synthesis as its corresponding urea byproduct is more soluble, simplifying purification. sigmaaldrich.com For aqueous reactions, the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is the reagent of choice. sigmaaldrich.com To minimize racemization, especially in peptide synthesis, an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is frequently used in conjunction with carbodiimides. sigmaaldrich.com

Phosphonium (B103445) and Uronium Salt Reagents: Phosphonium and uronium salt-based reagents are among the most effective coupling agents, known for high reactivity and low epimerization rates. google.com Common examples include:

Phosphonium Salts: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP). sigmaaldrich.com

Uronium Salts: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(Benzotriazol-1-yl)- N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). sigmaaldrich.com HATU, in particular, is noted for its rapid reaction times and minimal racemization. sigmaaldrich.com

A different approach involves the in situ generation of phosphonium salts. For instance, a combination of N-chlorophthalimide and triphenylphosphine (B44618) can be used to activate carboxylic acids for amidation, providing good to excellent yields at room temperature. google.com

One-Pot Synthesis Strategies

One-pot synthesis protocols are highly valued for their efficiency, as they reduce the need for intermediate purification steps, saving time, and minimizing solvent waste. Several one-pot strategies can be adapted for the synthesis of this compound.

One such method involves the direct conversion of carboxylic acids into amides using thionyl chloride (SOCl₂) in a single pot. beilstein-journals.org This procedure is effective for producing secondary and tertiary amides, even with sterically hindered amines, and proceeds with almost complete retention of stereochemical integrity for chiral substrates. beilstein-journals.org The process involves the initial activation of the carboxylic acid to its acyl chloride, followed by the addition of the amine.

Another innovative one-pot approach is the tandem synthesis over a bifunctional catalyst. For example, a rhodium hydroxide species supported on a core-shell structured zeolite (TS-1@KCC-1) can catalyze the one-pot synthesis of benzamide (B126) from benzaldehyde, ammonia, and hydrogen peroxide. beilstein-journals.org This specific system facilitates both aldehyde ammoximation and subsequent oxime rearrangement in a single process. beilstein-journals.org While this example produces the parent benzamide, the principle of tandem catalysis offers a pathway for developing novel one-pot syntheses for substituted amides.

Copper-catalyzed tandem reactions also provide a powerful one-pot strategy. For instance, substituted 1-(2-iodophenyl)-3-phenylthioureas can react with iodobenzenes in the presence of a copper(I) iodide catalyst to afford N,N-diphenyl-2-benzothiazolamines in a one-pot manner, demonstrating good functional group tolerance. nih.gov

Advanced Benzoylation and N-Alkylation Techniques

Recent advances in organic synthesis have introduced novel methods for amide bond formation that proceed through unconventional mechanisms, such as C-C bond cleavage or the use of unique activating agents.

An alternative to traditional amidation is the formation of the amide bond via an oxidative cleavage of a C-C bond. A metal-free approach has been demonstrated for the N-benzoylation of various amines using pyridinium (B92312) salts of phenacyl bromides. thermofisher.combeilstein-journals.org This protocol involves the oxidative cleavage of the C(CO)–C(α) bond of the phenacyl bromide derivative. nih.gov

The proposed mechanism begins with the nucleophilic attack of the amine (e.g., 2,2-diphenylethylamine) on the carbonyl carbon of the pyridinium salt. thermofisher.comnih.gov This is followed by an intramolecular attack of the oxygen atom onto the ortho-position of the pyridinium ring, forming a cyclic oxazolopyridine intermediate. nih.gov This intermediate then undergoes rearrangement, leading to the cleavage of the C-C bond and formation of the N-alkylated benzamide. nih.gov

Another method utilizes iodine as a catalyst for the oxidative C–C bond cleavage of readily available alkyl aryl ketones to produce benzamides under open-air conditions. This approach offers a broad substrate scope and uses an inexpensive catalyst.

The use of pyridinium salts of phenacyl bromides provides an efficient, metal-free pathway for the N-benzoylation of amines. thermofisher.combeilstein-journals.org The reaction is typically performed in the presence of a simple inorganic base, such as potassium carbonate (K₂CO₃), in a solvent like acetonitrile at elevated temperatures. nih.gov

The scope of this reaction is broad, tolerating a variety of substituents on both the phenacyl bromide and the amine. beilstein-journals.org Research shows that electron-donating groups on the benzylamine (B48309) lead to higher yields, while electron-withdrawing groups result in slightly lower yields. thermofisher.com Similarly, electron-rich pyridinium salts react more efficiently than their electron-poor counterparts. thermofisher.com The operational simplicity and high functional group tolerance make this a valuable alternative to conventional amidation methods. beilstein-journals.org

The table below summarizes the optimization of reaction conditions for the synthesis of N-benzylbenzamide from a model reaction between 1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide and benzylamine. nih.gov

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ (2.0) | CH₃CN | 80 | 8 | 78 |

| 2 | K₂CO₃ (2.5) | CH₃CN | 80 | 8 | 81 |

| 3 | KOH (2.5) | CH₃CN | 80 | 8 | 65 |

| 4 | NaOH (2.5) | CH₃CN | 80 | 8 | 61 |

| 5 | Et₃N (2.5) | CH₃CN | 80 | 8 | 45 |

| 6 | K₂CO₃ (2.5) | Toluene | 80 | 8 | 70 |

| 7 | K₂CO₃ (2.5) | DMF | 80 | 8 | 75 |

| 8 | K₂CO₃ (2.5) | DMSO | 80 | 8 | 72 |

| Data sourced from a study on metal-free N- and O-benzoylation. nih.gov |

Dimethyl sulfoxide (B87167) (DMSO) can be employed as a reactant in amide synthesis when activated by specific electrophilic reagents. Research has shown that activating DMSO with 2,4,6-trichloro beilstein-journals.orgtriazine (cyanuric chloride, CC) or 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (DCMT) facilitates the synthesis of N,N′-methylenebisamides from primary amides. nih.gov

The proposed mechanism involves the initial activation of DMSO by CC or DCMT to form a reactive sulfonium (B1226848) salt intermediate. In a non-polar solvent like toluene, this intermediate can decompose and, after addition of an amide, form an N-(methylthiomethyl)amide. nih.gov This thioether is nucleophilic and can react further with the activating agent (CC or DCMT) to generate a second sulfonium salt. Finally, a second molecule of the amide displaces the thioether to yield the N,N′-methylenebisamide product. While this method primarily yields methylene-bridged dimers, the isolation of N-(methylthiomethyl)amide intermediates demonstrates a pathway for the functionalization of the amide nitrogen. nih.gov The reaction conditions are generally mild, though they can vary depending on the specific amide and activating agent used.

The table below shows the results for the synthesis of various N,N′-methylenebisamides using DCMT-activated DMSO. nih.gov

| Entry | Amide | Time (h) | Yield (%) |

| 1 | Benzamide | 1.5 | 85 |

| 2 | 4-Methylbenzamide | 1.5 | 88 |

| 3 | 4-Methoxybenzamide | 1.5 | 90 |

| 4 | 4-Chlorobenzamide | 2.0 | 80 |

| 5 | 4-Nitrobenzamide | 2.5 | 72 |

| 6 | Octanamide | 2.0 | 75 |

| 7 | Phenylacetamide | 2.0 | 70 |

| Reaction Conditions: 1.0 equiv amide, 1.5 equiv DCMT, dry DMSO (4.0 mL), 100 °C. Data sourced from a study on CC- or DCMT-activated DMSO. nih.gov |

Chemo- and Regioselective Synthesis Considerations

Achieving high selectivity is a critical aspect of modern organic synthesis, especially when dealing with complex molecules containing multiple reactive sites. In the context of synthesizing this compound, chemo- and regioselectivity would be important if the starting materials (benzoic acid or 2,2-diphenylethylamine) possessed other functional groups.

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. For example, in the presence of a molecule containing both an amine and a hydroxyl group, a coupling reagent would need to be chosen that selectively forms an amide bond over an ester bond. The high nucleophilicity of amines generally ensures that amidation is favored over esterification under standard coupling conditions.

Regioselectivity is the preference for bond formation at one position over another. For instance, if the benzoyl group contained substituents, certain reaction conditions could direct functionalization to a specific position on the aromatic ring. Rhodium/copper-catalyzed reactions of benzoic acids with alkynes, for example, proceed via a regioselective C-H bond cleavage at the ortho position. Similarly, ruthenium-catalyzed annulative coupling of meta-substituted benzoic acids with alkenes also shows high regioselectivity, with functionalization occurring at the less hindered ortho C-H bond. While not directly forming an amide, these principles of directed C-H activation highlight advanced strategies for controlling regiochemistry in derivatives of the core structure.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of amides, including this compound, is a critical area of research aimed at reducing the environmental impact of chemical manufacturing. Traditional methods for amide bond formation often rely on stoichiometric amounts of coupling agents that generate significant waste, and the use of hazardous and volatile organic solvents. Modern synthetic strategies increasingly focus on developing more sustainable pathways that improve atom economy, utilize safer solvents, reduce energy consumption, and employ catalytic systems.

Several innovative approaches have emerged that align with the core tenets of green chemistry, offering viable alternatives to conventional synthetic routes. These include mechanochemical methods that eliminate the need for bulk solvents, reactions conducted in aqueous media, the development of more sustainable condensation agents, and the application of continuous flow technologies.

Mechanochemical Synthesis

A significant advancement in eco-friendly synthesis is the use of mechanochemistry, which involves inducing reactions by mechanical force, often in the absence of a solvent. A notable example is the mechanosynthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide, a close analog of the target compound. In this method, the reactants are milled together in a ball mill, leading to an efficient and clean transformation. mdpi.com This solvent-free approach not only prevents pollution associated with volatile organic compounds but also offers a safer and more efficient pathway, often resulting in high yields. mdpi.com

The reaction between 2,2-diphenylethan-1-amine and 4-nitrobenzoyl chloride is carried out by high-frequency vibration in a stainless steel milling jar. mdpi.com This process demonstrates a significant improvement in environmental performance compared to traditional solution-phase syntheses.

Table 1: Reaction Parameters for the Mechanosynthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide. mdpi.com

Aqueous-Phase Synthesis

Another key green chemistry strategy is the replacement of volatile organic solvents with water. For the synthesis of related benzamides, methods have been developed that utilize an aqueous phase, which is both cost-effective and environmentally benign. google.com For instance, the preparation of N-(2-phenylethyl)benzamide can be achieved by reacting benzoyl chloride with 2-phenylethylamine in water in the presence of an alkali metal hydroxide like sodium hydroxide. google.com This approach avoids the use of chlorinated solvents such as chloroform, which are common in traditional Schotten-Baumann reactions. orgsyn.org The product, being water-insoluble, precipitates out of the reaction mixture, simplifying purification and processing.

Table 2: Comparison of Traditional and Aqueous Synthesis Methods for N-(2-phenylethyl)benzamide.

Sustainable Dehydro-Condensation Agents

The development of efficient and sustainable dehydro-condensation agents is crucial for green amide synthesis. Triazine-based reagents, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), have emerged as more economical and sustainable alternatives to many conventional coupling agents. mdpi.com When used in combination with a tertiary amine, CDMT can efficiently mediate the formation of amides. Research has shown that using CDMT with 1,4-dimethylpiperazine (B91421) can produce N-phenethyl benzamide in a high yield of 93% within just 15 minutes, demonstrating the system's high efficiency. mdpi.com This approach represents a more viable and economical alternative for amide synthesis. mdpi.com

Continuous Flow Chemistry

Advanced Spectroscopic Characterization and Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, a detailed picture of the carbon and hydrogen framework can be constructed.

Proton NMR (¹H NMR) spectroscopy of N-(2,2-Diphenylethyl)benzamide provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic and aliphatic protons.

The protons of the two phenyl rings on the ethyl group and the benzoyl group typically appear in the aromatic region of the spectrum, generally between 7.0 and 8.0 ppm. The specific chemical shifts and splitting patterns are influenced by the electronic effects of the amide group and the spatial arrangement of the rings. The methylene (B1212753) (-CH2-) and methine (-CH-) protons of the ethyl bridge exhibit characteristic signals in the aliphatic region. The -CH2- protons are diastereotopic due to the chiral center at the methine carbon, leading to more complex splitting patterns. The NH proton of the amide linkage gives rise to a signal that can be broad and its chemical shift is sensitive to solvent and temperature.

Table 1: ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.20 - 7.80 | Multiplet | - |

| NH | ~6.5 - 7.0 | Broad Singlet | - |

| CH | ~4.8 - 5.0 | Multiplet | - |

| CH₂ | ~3.8 - 4.0 | Multiplet | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific spectrometer frequency.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The spectrum shows distinct signals for each unique carbon atom in the molecule.

The carbonyl carbon of the amide group is a key feature, typically appearing significantly downfield in the spectrum, often in the range of 165-175 ppm. The aromatic carbons of the three phenyl rings resonate in the region of approximately 120-140 ppm. The specific chemical shifts are influenced by the substituent effects and their position on the ring. The aliphatic carbons of the ethyl bridge, the -CH- and -CH2- groups, appear at higher field strengths (lower ppm values) compared to the aromatic carbons.

Table 2: Representative ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C=O (Amide) | ~167 |

| Aromatic C-H | ~126 - 132 |

| Aromatic C (quaternary) | ~135 - 142 |

| CH | ~55 |

| CH₂ | ~45 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the proton and carbon signals and for elucidating the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the NH proton and the adjacent CH proton, as well as between the CH and CH₂ protons of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It is invaluable for assigning the signals of the protonated carbons in the ¹³C NMR spectrum by linking them to their attached protons identified in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. For instance, HMBC can be used to confirm the connection of the benzoyl group to the nitrogen by showing a correlation from the NH proton to the carbonyl carbon. It can also establish the connectivity of the diphenylmethyl group to the ethyl chain.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of the molecule, providing information about the functional groups present and their chemical environment.

FTIR spectroscopy is particularly sensitive to the vibrations of the amide group in this compound. The key characteristic absorption bands for the amide linkage are:

N-H Stretching: A prominent band usually appears in the region of 3300-3500 cm⁻¹. Its position and shape can be influenced by hydrogen bonding.

C=O Stretching (Amide I band): This is a very strong and sharp absorption that occurs in the range of 1630-1680 cm⁻¹. It is one of the most characteristic bands for identifying an amide.

N-H Bending (Amide II band): This band, arising from a combination of N-H in-plane bending and C-N stretching, is found between 1510 and 1570 cm⁻¹.

In the Raman spectrum of this compound, the symmetric vibrations of the aromatic rings are expected to produce strong signals. The C-C stretching vibrations of the phenyl rings and the C-H stretching modes would also be prominent. The vibrational modes of the C-C backbone of the ethyl group can also be observed. The amide group vibrations, while also present in the Raman spectrum, are often weaker than in the FTIR spectrum.

Table 3: Key Vibrational Modes for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Technique |

| N-H Stretch | 3300 - 3500 | FTIR |

| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | FTIR, Raman |

| C=O Stretch (Amide I) | 1630 - 1680 | FTIR, Raman |

| Aromatic C=C Stretch | 1400 - 1600 | FTIR, Raman |

| N-H Bend (Amide II) | 1510 - 1570 | FTIR |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. For this compound and its derivatives, this technique reveals key information about the chromophores present and their interaction with the solvent.

Electronic Transitions and Chromophoric Analysis

The UV-Vis absorption spectrum of this compound is characterized by absorption bands corresponding to electronic transitions within its aromatic and amide functional groups. shu.ac.uk The primary chromophores are the phenyl rings and the benzamide (B126) moiety. The absorption of UV radiation excites electrons from lower energy molecular orbitals (ground state) to higher energy ones (excited state). shu.ac.uk

In organic molecules with π-systems and non-bonding electrons (n-electrons), the most common transitions are π → π* and n → π. shu.ac.uk The benzamide group in this compound contains both π-electrons within the benzene (B151609) ring and the carbonyl group, as well as n-electrons on the oxygen and nitrogen atoms. The phenyl groups of the diphenylethyl moiety also contribute significantly to the π → π transitions.

Theoretical studies on similar benzamide derivatives have shown that the introduction of different substituents can influence the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the absorption wavelengths. sci-hub.se For instance, the presence of electron-donating or electron-withdrawing groups can lead to a bathochromic (red shift) or hypsochromic (blue shift) effect in the absorption spectrum. sci-hub.se In a related compound, N-(2,2-diphenylethyl)-4-nitrobenzamide, UV absorption maxima were observed at 239 nm and 289 nm in methanol. mdpi.com

| Compound | Solvent | λ_max (nm) | Molar Absorptivity (ε) |

| N-(2,2-diphenylethyl)-4-nitrobenzamide | Methanol | 239 | 4970 |

| N-(2,2-diphenylethyl)-4-nitrobenzamide | Methanol | 289 | 2800 |

This table presents UV-Vis absorption data for a derivative of this compound, illustrating the influence of substituents on the electronic absorption properties. mdpi.com

Solvatochromic Effects on Absorption Maxima

Solvatochromism describes the change in the position of absorption or emission bands of a substance in response to a change in the polarity of the solvent. shu.ac.uk This phenomenon provides valuable information about the electronic distribution in the ground and excited states of a molecule. For n → π* transitions, an increase in solvent polarity typically leads to a hypsochromic (blue) shift. This is because polar solvents can stabilize the non-bonding electrons in the ground state through hydrogen bonding or dipole-dipole interactions, thus increasing the energy required for excitation. shu.ac.uk Conversely, π → π* transitions often exhibit a bathochromic (red) shift with increasing solvent polarity, as the excited state is generally more polar than the ground state and is therefore more stabilized by polar solvents. shu.ac.uk

Studies on derivatives like 2-hydroxy-N-(2-phenylethyl)benzamide have demonstrated the influence of solvent polarity on their absorption and fluorescence spectra, which is used to estimate the change in dipole moment between the ground and excited states. nih.govplos.org The changes in the absorption maxima in different solvents can be analyzed using functions like the Bakshiev or Kawski-Chamma-Viallet polarity functions to understand the nature of the solute-solvent interactions. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, mass spectral analysis reveals characteristic fragmentation pathways.

The molecular ion peak (M+) provides the molecular weight of the compound. A key fragmentation process for secondary amides is the cleavage of the amide bond. cdnsciencepub.comresearchgate.net In the case of N-(2,2-diphenylethyl)-4-nitrobenzamide, a related compound, fragmentation involves the cleavage of the amide bond, leading to the formation of characteristic diphenylmethylium and nitrophenylacyl fragment ions. mdpi.com

Another common fragmentation pathway for amides is the McLafferty rearrangement, which is possible if there are γ-hydrogens relative to the carbonyl group. cdnsciencepub.comlibretexts.org In N-benzoyl-2-phenylethylamine, a compound with a similar N-alkyl group, two major fragmentation pathways are observed: cleavage of the benzylic bond and a McLafferty rearrangement. cdnsciencepub.com

| Fragment Ion | Proposed Structure | m/z (mass-to-charge ratio) | Significance |

| [C₁₄H₁₃]⁺ | Diphenylmethylium ion | 169 | Indicates the presence of the diphenylethyl moiety. |

| [C₇H₄NO₃]⁺ | Nitrophenylacyl ion | 150 | Characteristic fragment from the 4-nitrobenzoyl group in the derivative. mdpi.com |

| [C₇H₅O]⁺ | Benzoyl cation | 105 | A common fragment in benzamides, resulting from the cleavage of the C-N bond. researchgate.net |

| [C₆H₅]⁺ | Phenyl cation | 77 | Arises from the further fragmentation of the benzoyl cation. researchgate.net |

This table summarizes the expected major fragment ions for this compound and its nitro derivative based on common fragmentation patterns of related amides.

Advanced Fluorescence Spectroscopy (for relevant derivatives)

While this compound itself may not be strongly fluorescent, certain derivatives, particularly those with specific functional groups, can exhibit interesting fluorescence properties that can be studied using advanced spectroscopic techniques.

Stationary and Time-Resolved Fluorescence Studies

Fluorescence spectroscopy provides insights into the excited state properties of molecules. For some benzamide derivatives, fluorescence is observed, and its intensity and wavelength can be influenced by factors such as pH and solvent polarity. rsc.org For example, studies on substituted benzamides have shown that fluorescence intensities can be higher in acidic conditions compared to alkaline conditions. rsc.org

Time-resolved fluorescence spectroscopy can be used to measure the fluorescence lifetime, which is the average time a molecule spends in the excited state before returning to the ground state. This information is crucial for understanding dynamic processes such as energy transfer and quenching. In a study of 2-hydroxy-N-(2-phenylethyl)benzamide, both stationary and time-resolved fluorescence spectroscopy were employed to investigate the effects of pH and solvent polarity on its fluorescence behavior. nih.govplos.org

Excited State Intramolecular Proton Transfer (ESIPT) Phenomena

Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule in the excited state. This process often leads to the observation of dual fluorescence, with one emission band from the initial locally excited state and another, typically red-shifted, from the proton-transferred tautomer. rsc.orgacs.orgrsc.org

Molecular Structure and Conformational Analysis

Crystal Structure Determination

The solid-state structure of N-(2,2-Diphenylethyl)benzamide is determined by the precise arrangement of molecules in a repeating crystal lattice. This arrangement is governed by a combination of strong and weak intermolecular forces.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. While a specific crystal structure for this compound is not publicly available, analysis of closely related compounds, such as N-[(1S)-1-phenylethyl]benzamide, provides significant insight. This analogue crystallizes in multiple polymorphic forms, including monoclinic (P2₁) and orthorhombic (P2₁2₁2₁) space groups. iucr.org The existence of polymorphism highlights how subtle changes in crystallization conditions can lead to different packing arrangements. iucr.org For a related compound, N-(2-hydroxy-2,2-diphenylethyl)benzamide, the two phenyl rings on the ethyl group adopt a propeller-like arrangement to minimize steric hindrance. It is expected that this compound would exhibit similar conformational characteristics, with the benzamide (B126) group and the diphenylethyl moiety adopting specific torsional angles to achieve a thermodynamically stable conformation within the crystal.

Table 1: Representative Crystallographic Data for an Analogous Benzamide Polymorph (N-[(1S)-1-phenylethyl]benzamide, Form I)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 5.8985 (3) |

| b (Å) | 14.8812 (8) |

| c (Å) | 7.2183 (4) |

| β (°) | 108.434 (2) |

| Volume (ų) | 599.96 (6) |

| Z | 2 |

Data sourced from a study on a closely related compound, as specific data for this compound is not available. iucr.org

Table 2: Typical Hydrogen Bond Parameters in Benzamide Crystal Structures

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Motif |

|---|---|---|---|---|---|

| N-H···O=C | ~0.86 | ~2.0-2.2 | ~2.9-3.0 | ~150-170 | C(4) Chain |

Data represents typical values observed in related benzamide structures. iucr.orgscience.gov

The way in which the hydrogen-bonded chains and individual molecules pack together defines the final crystal lattice. The supramolecular assembly is a hierarchical process where strong hydrogen bonds first dictate the formation of chains, and these chains then pack together, guided by weaker forces and steric considerations. evitachem.commdpi.com The bulky diphenylethyl and benzoyl groups of this compound will arrange to optimize packing density. Studies on the polymorphic forms of N-[(1S)-1-phenylethyl]benzamide show that while the fundamental hydrogen-bonded chain is preserved, conformational modifications related to the rotation of the phenyl rings can alter how these chains pack relative to one another. iucr.org This leads to different crystal forms with distinct lattice energies and physical properties. The assembly process results in a stable, three-dimensional structure that minimizes empty space and maximizes intermolecular attractive forces. iucr.org

Solution-Phase Conformational Studies

In solution, the this compound molecule is not fixed in a single conformation but exists as an equilibrium of multiple, rapidly interconverting conformers. Spectroscopic techniques are employed to study this dynamic behavior.

Lanthanide-Induced Shift (LIS) NMR spectroscopy is a powerful technique for elucidating the solution-phase conformation of molecules containing a Lewis basic site. libretexts.org The method involves adding a paramagnetic lanthanide complex, often containing europium (e.g., Eu(fod)₃), to a solution of the compound. libretexts.org The lanthanide ion coordinates to the Lewis basic oxygen atom of the amide carbonyl group in this compound. This coordination induces large shifts in the ¹H NMR spectrum, the magnitude of which is dependent on the distance and angle of each proton from the paramagnetic center. nih.govrsc.org By plotting the induced shift against the lanthanide/substrate molar ratio, detailed information about the time-averaged conformation of the molecule in solution can be obtained. nih.gov Although no specific LIS studies have been reported for this compound, this technique has been successfully used to determine the solution-phase structures of other complex organic molecules by mapping the relative positions of protons to the coordinating site. researchgate.net

Dynamic NMR (DNMR) is used to study the kinetics of processes that cause exchanging nuclei to change their magnetic environment, such as conformational rotations. montana.edu In this compound, the most significant rotational barrier is that of the amide C-N bond, which has considerable double-bond character due to resonance. This restricted rotation can lead to the existence of distinct syn- and anti-rotamers at low temperatures. As the temperature is increased, the rate of rotation increases until the signals for the two rotamers broaden and coalesce into a single time-averaged signal in the NMR spectrum. montana.edu

By analyzing the line shape changes or measuring the coalescence temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. researchgate.net Studies on closely related N-benzhydrylformamides have determined these barriers to be in the range of 20–23 kcal/mol. nih.gov Similarly, dynamic ¹H NMR studies on other atropisomeric N-phenylethyl benzamides have shown free energies of activation for rotamer interconversion to be between 11.5 and 18.9 kcal/mol. researchgate.net These values indicate a substantial barrier to rotation, making the conformational dynamics of this compound amenable to study by the DNMR technique.

Table 3: Representative Rotational Energy Barriers in Related Amides

| Compound Type | Rotational Process | ΔG‡ (kcal/mol) | Method |

|---|---|---|---|

| N-Benzhydrylformamides | Amide C-N Bond Rotation | 20 - 23 | DNMR / DFT |

| N-Phenylethylbenzamides | Rotamer Interconversion | 11.5 - 18.9 | DNMR |

| γ-Spiroiminolactones | Aryl-Nitrogen Bond Rotation | ~10.6 - 10.8 | DNMR |

Data sourced from studies on analogous molecular structures. nih.govresearchgate.netniscpr.res.in

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. By calculating the electron density, DFT methods can predict a variety of molecular characteristics with high accuracy.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. taylorandfrancis.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (E_HOMO) indicates the ability to donate electrons, while the LUMO energy (E_LUMO) reflects the ability to accept electrons. taylorandfrancis.comajchem-a.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. taylorandfrancis.comajchem-a.com

For benzamide (B126) derivatives, DFT calculations are used to determine these energy values. In a study on related benzamide structures, the parent benzamide molecule was found to have a HOMO-LUMO gap of 5.65 eV. sci-hub.se The introduction of larger substituents, such as in N-benzhydryl benzamide (a close isomer of the target compound), altered the gap to 5.37 eV. sci-hub.se This change is attributed to the extended conjugation and electron-donating effects of the diphenyl group, which raises the HOMO energy level. sci-hub.se For N-(2,2-Diphenylethyl)benzamide, similar effects would be anticipated, influencing its electronic and optical properties.

Table 1: FMO Data for Benzamide and a Related Derivative Data based on DFT B3LYP/6-31G(d,p) calculations. sci-hub.se

| Compound | E_HOMO (eV) | E_LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |

| Benzamide (Reference) | -6.724 | -1.071 | 5.653 |

| N-benzhydryl benzamide (L1) | -6.44 | -1.06 | 5.38 |

Molecular Electrostatic Potential (MESP) maps are visual tools derived from computational calculations that illustrate the charge distribution within a molecule. avogadro.ccwuxiapptec.com These maps plot the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). wuxiapptec.comresearchgate.net

For this compound, the MESP would show a high electron density (red) around the carbonyl oxygen atom of the amide group, indicating its potential to act as a hydrogen bond acceptor or a site for electrophilic attack. researchgate.net Conversely, the hydrogen atom attached to the amide nitrogen would exhibit a positive potential (blue), highlighting its acidic character and ability to act as a hydrogen bond donor. wuxiapptec.com The phenyl rings would show regions of negative potential above and below the plane of the rings, associated with the π-electron clouds. researchgate.net MESP analysis is thus invaluable for predicting sites of non-covalent interactions, which are crucial for molecular recognition and crystal packing. researchgate.net

Molecular Mechanics (MM) and Ab Initio Calculations for Conformational Space

The conformational flexibility of this compound, arising from rotation around its single bonds, can be explored using Molecular Mechanics (MM) and ab initio calculations. numberanalytics.com MM methods use classical physics-based force fields to rapidly calculate the potential energy of different conformations, making it suitable for scanning the vast conformational landscape to identify low-energy structures. numberanalytics.com

Reactivity Descriptors and Chemical Potentials

DFT calculations provide the basis for determining global reactivity descriptors, which quantify a molecule's reactivity. ajchem-a.comirjweb.com These descriptors are derived from the HOMO and LUMO energies and include:

Chemical Potential (μ): Represents the tendency of electrons to escape from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2. researchgate.net

Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. researchgate.net A harder molecule has a larger HOMO-LUMO gap. conicet.gov.ar

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). researchgate.net

These descriptors provide a quantitative framework for comparing the reactivity of different molecules. conicet.gov.ar

Table 2: Calculated Reactivity Descriptors for a Related Benzamide Derivative Calculated values for (S)-4-bromo-N-(1-phenylethyl)benzamide are shown for illustrative purposes. researchgate.net

| Descriptor | Formula | Value (eV) |

| Ionization Potential (I) | -E_HOMO | 6.74 |

| Electron Affinity (A) | -E_LUMO | 1.21 |

| Chemical Hardness (η) | (I - A) / 2 | 2.76 |

| Chemical Potential (μ) | -(I + A) / 2 | -3.98 |

| Electrophilicity Index (ω) | μ² / (2η) | 2.86 |

Spectroscopic Property Predictions

Computational methods can predict spectroscopic properties, which can then be compared with experimental data for structural validation. Time-Dependent DFT (TD-DFT) calculations, for instance, can predict UV-Visible absorption spectra. plos.org A study on N-benzhydryl benzamide predicted a maximum absorption (λmax) at 246.8 nm, which was attributed to the electronic transitions within its extended conjugated system. sci-hub.se

Furthermore, DFT calculations are widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net By calculating the magnetic shielding around each nucleus (e.g., ¹H and ¹³C) in the optimized molecular structure, a theoretical NMR spectrum can be generated. These predicted spectra are often in good agreement with experimental results and are invaluable for assigning signals and confirming the structure of complex molecules like this compound. researchgate.net Theoretical calculations can also predict vibrational frequencies corresponding to IR spectroscopy, aiding in the interpretation of experimental spectra. mdpi.com

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of a molecule, offering valuable support for experimental data interpretation and structural assignment.

The standard and most reliable method for predicting NMR chemical shifts is the Gauge-Including Atomic Orbital (GIAO) method, typically employed within the framework of DFT. nih.govrsc.orgresearchgate.net The predictive process involves several key steps. First, the molecule's three-dimensional geometry is optimized to find its lowest energy conformation; the B3LYP functional with a 6-31G(d) basis set is a common choice for this step. researchgate.net Following optimization, the magnetic shielding tensors for each nucleus are calculated using the GIAO method, for instance, at the B3LYP/cc-pVDZ level of theory. rsc.orgresearchgate.net

The final chemical shifts (δ) are determined by referencing the calculated isotropic shielding values of the target molecule's nuclei to the shielding value of a standard reference compound, such as Tetramethylsilane (TMS). To enhance accuracy and correct for systematic errors inherent in the theoretical approach, the raw calculated shifts are often adjusted using a linear scaling factor. researchgate.net While specific calculations for this compound are not available in the literature, the output would typically be presented in a table comparing calculated and scaled chemical shifts for each unique carbon and hydrogen atom.

Table 1: Representative Format for Computational NMR Chemical Shift Prediction Data

This interactive table illustrates the typical output format for DFT-GIAO NMR chemical shift predictions for a molecule like this compound. The values are for representational purposes only.

| Atom Type | Atom Index | Calculated δ (ppm) | Scaled δ (ppm) |

| Carbon | C1 (C=O) | 168.5 | 166.2 |

| Carbon | C2 (CH) | 55.2 | 53.9 |

| Carbon | C3 (CH₂) | 45.8 | 44.7 |

| Carbon | C(ipso-Benzoyl) | 135.1 | 133.4 |

| Carbon | C(ipso-Diphenyl) | 143.7 | 141.8 |

| Hydrogen | H1 (NH) | 8.1 | 7.9 |

| Hydrogen | H2 (CH) | 5.1 | 4.9 |

| Hydrogen | H3 (CH₂) | 3.9 | 3.7 |

Theoretical Absorption and Emission Spectra

The electronic absorption and emission properties of a molecule, which dictate its color and fluorescence characteristics, can be effectively modeled using computational methods. Time-Dependent Density Functional Theory (TD-DFT) is the most prevalent approach for simulating UV-visible absorption and fluorescence emission spectra. nih.govsci-hub.st

Studies on related benzamide derivatives demonstrate the utility of this approach. sci-hub.senih.gov For instance, research on novel benzamide ligands utilized TD-DFT calculations with various functionals (like B3LYP and CAM-B3LYP) and the 6-31G(d,p) basis set to predict their electronic properties. sci-hub.senih.gov These calculations yield key parameters such as the maximum absorption wavelength (λmax), excitation energies, and oscillator strengths (f), which quantify the probability of an electronic transition. sci-hub.se

For this compound, such calculations would predict the electronic transitions between molecular orbitals, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). It has been observed in similar structures that the introduction of bulky, conjugated groups like phenyl rings can lead to a redshift (a shift to longer wavelengths) in the absorption spectrum. sci-hub.senih.gov A theoretical study of N-benzhydryl benzamide, a structurally similar compound, showed a maximum absorption at 246.8 nm. sci-hub.se

Table 2: Example of Theoretical Electronic Transition Data for Benzamide Derivatives

This table, based on findings for related compounds, shows the kind of data generated from TD-DFT calculations. sci-hub.se

| Compound | Functional | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | λmax (nm) |

| Benzamide (Reference) | CAM-B3LYP | -6.72 | -1.07 | 5.65 | 217.4 |

| N-benzhydryl benzamide | CAM-B3LYP | -6.44 | -1.07 | 5.37 | 246.8 |

Thermodynamic Property Calculations

Computational chemistry provides a direct route to calculating the fundamental thermodynamic properties of a molecule, including its enthalpy (H), entropy (S), and Gibbs free energy (G). mdpi.com These values are crucial for understanding a compound's stability and reactivity.

These properties are typically derived from a frequency calculation performed on a molecule's optimized geometry using DFT. researchgate.net The calculation provides the zero-point vibrational energy, thermal energy corrections, and entropy.

Enthalpy (H) represents the total heat content of the system. The enthalpy of formation can be calculated to determine the energy change when the compound is formed from its constituent elements in their standard states.

Entropy (S) is a measure of the molecular disorder or the number of accessible vibrational, rotational, and translational states. chemeo.com

Gibbs Free Energy (G) combines enthalpy and entropy (G = H - TS) and is the key indicator of thermodynamic stability and the spontaneity of a reaction at constant temperature and pressure. mdpi.com

While specific calculated values for this compound are not documented, the methods are well-established. researchgate.net

Table 3: Representative Format for Calculated Thermodynamic Properties

This table illustrates the typical thermodynamic parameters that can be calculated for this compound. The values are for illustrative purposes.

| Thermodynamic Property | Symbol | Representative Value | Units |

| Standard Enthalpy of Formation | ΔfH° | +50.5 | kJ/mol |

| Standard Molar Entropy | S° | 480.2 | J/mol·K |

| Standard Gibbs Free Energy of Formation | ΔfG° | +215.8 | kJ/mol |

Polarizability and Hyperpolarizability Assessments

Polarizability (α) and hyperpolarizability (β) are measures of how a molecule's electron cloud is distorted by an external electric field. These properties are fundamental to a material's nonlinear optical (NLO) response and are therefore of great interest for applications in optoelectronics. uit.no

DFT is a powerful tool for predicting these response properties. arxiv.orgdujps.com The calculations are typically performed using a finite-field approach, where the molecule's energy or dipole moment is calculated under a series of applied electric fields. Studies on other benzamide derivatives have successfully used DFT methods like B3LYP/6-31G(d,p) to calculate these properties. journaleras.com

Research has shown strong correlations between a molecule's electronic structure and its NLO properties. For example, a smaller HOMO-LUMO energy gap, which indicates easier electronic excitation, often correlates with higher hyperpolarizability values. journaleras.com Statistical analyses on related compounds have demonstrated that hyperpolarizability has a significant negative relationship with the LUMO energy and the HOMO-LUMO gap, and a positive relationship with molecular softness. journaleras.com These assessments are vital for the rational design of new NLO materials.

Table 4: Representative Data Format for Polarizability and Hyperpolarizability Assessment

This table shows the type of data generated in a computational assessment of NLO properties, modeled after studies on similar compounds. journaleras.com The values are representative.

| Property | Symbol | Calculated Value (a.u.) |

| Dipole Moment | µ | 3.52 |

| Average Polarizability | ⟨α⟩ | 245.1 |

| First Hyperpolarizability | β_total | 850.7 |

Chemical Reactivity and Reaction Mechanisms

Reactivity at the Amide Nitrogen

The amide functional group is a key center for chemical reactions in N-(2,2-Diphenylethyl)benzamide.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the amide group in this compound can undergo N-alkylation and N-acylation reactions. evitachem.com While direct N-alkylation of amides can be challenging, it is a known transformation. evitachem.commolaid.com For instance, N-substituted 2-phenylacetamides have been alkylated under various conditions, with the best yields generally achieved under basic conditions. researchgate.net These reactions introduce an additional substituent onto the nitrogen atom, forming tertiary amides. molaid.com

N-acylation can also occur, though it is less common than the acylation of amines. The synthesis of this compound itself is an example of an acylation reaction, specifically the reaction of 2,2-diphenylethan-1-amine with a benzoyl derivative. mdpi.commdpi.com

Hydrolysis Pathways and Stability under Various Conditions

The amide bond in this compound can be cleaved through hydrolysis, typically under acidic or basic conditions, to yield benzoic acid and 2,2-diphenylethan-1-amine. evitachem.comsmolecule.comevitachem.com The stability of the amide bond is a critical factor in its chemical behavior.

Studies on related benzamide (B126) derivatives have shown that they are stable in dilute aqueous solutions but can undergo slow hydrolysis in concentrated solutions or in the presence of strong acids. beilstein-journals.orgnih.gov The rate of hydrolysis is influenced by the specific reaction conditions, including the pH and temperature. For example, the hydrolysis of nitriles to amides can be achieved using potassium hydroxide (B78521) in tert-butyl alcohol. acs.org

Reactions Involving Aromatic Rings

The three phenyl rings of this compound are susceptible to electrophilic aromatic substitution, and with appropriate activation, can also undergo nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds, allowing for the introduction of various functional groups onto the benzene (B151609) ring. minia.edu.egmasterorganicchemistry.comnumberanalytics.com Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com These reactions typically require a catalyst to generate a strong electrophile. minia.edu.egmasterorganicchemistry.comnumberanalytics.com

A relevant example is the nitration of related benzamide compounds. For instance, N-(2,2-diphenylethyl)-4-nitrobenzamide has been synthesized by reacting 2,2-diphenylethan-1-amine with 4-nitrobenzoyl chloride. mdpi.com This indicates that a nitro group can be present on the benzoyl portion of the molecule. Similarly, the synthesis of 2-methyl-3-nitro-N-(2,4,5-trichlorophenyl)benzamide involves the nitration of a benzoic acid derivative. vulcanchem.com

Nucleophilic Aromatic Substitution (for activated derivatives)

Nucleophilic aromatic substitution (SNA) typically requires the presence of strong electron-withdrawing groups on the aromatic ring. researchgate.netmasterorganicchemistry.com In the case of this compound, the introduction of a group like a nitro group would activate the ring towards nucleophilic attack. researchgate.netevitachem.com

For example, the synthesis of N-cyclohexyl-5-nitro-2-(2-phenylethylamino)benzamide involves a nucleophilic aromatic substitution step where a chlorine atom is displaced by 2-phenylethylamine on a nitro-activated benzamide ring. evitachem.com Similarly, N-triflylbenzamides bearing a fluorine atom can undergo SNAr reactions with nucleophiles like benzimidazole (B57391). beilstein-journals.org The rate and success of these reactions are highly dependent on the nature of the leaving group and the electron-withdrawing substituents. masterorganicchemistry.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netbeilstein-journals.org The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a prominent example. wikipedia.org

For this compound to participate in a Suzuki-Miyaura reaction, it would first need to be functionalized with a halide (e.g., bromine or iodine) on one of its aromatic rings. This halogenated derivative could then be coupled with a variety of organoboronic acids in the presence of a palladium catalyst and a base. wikipedia.orgrsc.orgresearchgate.net Research has shown that N-triflylbenzamides containing a bromine atom can successfully undergo Suzuki-Miyaura reactions. beilstein-journals.org

The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for a successful cross-coupling. researchgate.netnih.gov These reactions offer a versatile method for creating more complex molecules based on the this compound scaffold.

Table of Reactions and Conditions for this compound and its Derivatives

| Reaction Type | Substrate | Reagents and Conditions | Product Type |

|---|---|---|---|

| N-Alkylation | This compound | Alkylating agent, base | Tertiary amide |

| Hydrolysis | This compound | Acid or base, heat | Benzoic acid and 2,2-diphenylethan-1-amine |

| Nitration (EAS) | This compound | Nitric acid, sulfuric acid | Nitro-substituted derivative |

| Nucleophilic Aromatic Substitution | Halogenated and nitro-activated this compound | Nucleophile, base | Substituted derivative |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,2-diphenylethan-1-amine |

| Benzoic acid |

| N-(2,2-diphenylethyl)-4-nitrobenzamide |

| 4-nitrobenzoyl chloride |

| 2-methyl-3-nitro-N-(2,4,5-trichlorophenyl)benzamide |

| N-cyclohexyl-5-nitro-2-(2-phenylethylamino)benzamide |

| N-triflylbenzamides |

| Benzimidazole |

| 4-acetyl-N-(2,2-diphenylethyl)benzenesulfonamide |

| 2-Methoxy-N-(2-nitrophenyl)benzamide |

| N-(2-Oxopropyl)benzamide |

| N-(2,2-dichloroethenyl)-4-methylbenzamide |

| N-(2,2-dichloro-1-phenylethyl)benzamide |

| N-(1-Methylethyl)-2-(2-phenylethyl)benzamide |

| N-(2,2-Diphenylethyl)-3,5-dimethoxybenzamide |

| N-(2-hydroxy-2,2-diphenylethyl)benzamide |

| N-(2-Chloroethyl)benzamide |

| N-(1-isopropoxy-2-phenylethyl)benzamide |

| 2-methyl-3-nitro-N-(2-phenylethyl)benzamide |

| N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide |

| N-(2-cyano-2-hydroxy-1-phenylethyl)benzamide |

| N-(2-oxo-2-phenylethyl)benzamide |

| Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- |

Transformations of the Diphenylethyl Moiety

The 2,2-diphenylethyl group is a significant feature of the molecule, influencing its steric and electronic properties. Reactions targeting this part of the structure are of interest for creating derivatives with altered physical or biological characteristics.

Specific studies detailing the oxidation and reduction of the diphenylethyl moiety in this compound are not extensively documented in the available literature. However, based on the reactivity of analogous compounds, certain transformations can be anticipated. For instance, the amide group itself can be reduced to an amine. In a related compound, N-(2,2-diphenylethyl)-3,5-dimethoxybenzamide, it is suggested that the amide group can be reduced to form the corresponding amine. This suggests that this compound could likely be reduced to N-(2,2-diphenylethyl)benzylamine under suitable conditions, for example, using strong reducing agents like lithium aluminum hydride.

Oxidation reactions targeting the aliphatic chain of the diphenylethyl group would likely require harsh conditions due to the stability of the C-H bonds. However, the benzylic position, being activated by the adjacent phenyl groups, could be a potential site for oxidation, although no specific examples for this compound are reported.

The benzylic C-H bond of the diphenylethyl group, while sterically hindered, is a potential site for derivatization. Research on the synthesis of isoquinoline (B145761) derivatives has utilized this compound as a starting material. In these syntheses, the amide is cyclized using phosphorus oxychloride, which involves the formation of a new ring system connected to the ethyl moiety. scientific-publications.net

Further derivatization of the phenyl rings themselves through electrophilic aromatic substitution is conceivable. However, the steric hindrance imposed by the gem-diphenyl setup might influence the regioselectivity of such reactions.

Rearrangement Reactions (e.g., C-C bond cleavage mechanisms)

While dedicated studies on the rearrangement reactions of this compound are scarce, mass spectral analysis of a closely related derivative, N-(2,2-diphenylethyl)-4-nitrobenzamide, provides insight into potential fragmentation and rearrangement pathways that involve C-C and C-N bond cleavage. mdpi.com

Under mass spectrometry conditions, the molecular ion of the nitro-derivative undergoes fragmentation that includes the elimination of a benzyl (B1604629) group. This process suggests the cleavage of a C-C bond within the diphenylethyl moiety. The proposed mechanism involves the formation of a biradical cation that rearranges to a more stable, resonance-stabilized cation. mdpi.com This is followed by the cleavage of the N-C bond, leading to the generation of a stable aromatic ion. mdpi.com

Another observed fragmentation pathway involves the loss of a hydrogen cation followed by the cyclization of a diphenylmethylium fragment. mdpi.com These fragmentation patterns indicate that under energetic conditions, the diphenylethyl group is prone to rearrangement and cleavage, driven by the formation of stable carbocationic or radical intermediates.

A plausible reaction mechanism for the formation of amides from pyridinium (B92312) salts of phenacyl bromides involves a rearrangement that includes a C-C bond cleavage. researchgate.net Although this is a different reaction, it highlights a known pathway for C-C bond scission in related molecular frameworks.

Photochemical Reactions and Photoisomerization

The photochemical behavior of this compound has not been a subject of detailed investigation in the reviewed literature. However, the presence of multiple chromophores, namely the benzamide and the two phenyl groups, suggests that it could exhibit photochemical reactivity.

In general, amides can undergo various photochemical reactions. For instance, N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones undergo Z-E photoisomerization of a C=C bond upon irradiation, which is followed by a rapid N→O acyl group migration. beilstein-journals.org While this compound lacks the specific structural features for this exact rearrangement, it illustrates the potential for photo-induced structural changes in acylated compounds.

The general field of organic photochemistry includes a wide array of reactions such as photoisomerism of azobenzenes and the reactivity of α-diazocarbonyl compounds. taylorfrancis.com Photoisomerization is defined as the light-induced conversion of one isomer to another. beilstein-journals.org Given the aromatic rings in this compound, photo-induced electronic excitation is possible, which could potentially lead to isomerization or other photochemical transformations, although such reactions for this specific molecule have not been reported.

Compound List

| Compound Name |

| This compound |

| N-(2,2-diphenylethyl)-3,5-dimethoxybenzamide |

| N-(2,2-diphenylethyl)benzylamine |

| N-(2,2-diphenylethyl)-4-nitrobenzamide |

| N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones |

| Azobenzene |

| α-diazocarbonyl compounds |

Data Tables

Table 1: 1H-NMR and 13C-NMR Data for this compound scientific-publications.net

| Type | Chemical Shift (ppm) | Assignment |

| 1H-NMR | 4.01 (dd, 2H, J=5.9, 7.9) | CH2 |

| 4.25 (t, 1H, J=7.9) | CH | |

| 6.04 (t, 1H, J=5.8) | NH | |

| 7.12-7.20 (m, 3H) | Ar | |

| 7.21-7.22 (m, 5H) | Ar | |

| 7.23-7.30 (m, 4H) | Ar | |

| 7.32-7.39 (m, 1H) | Ar | |

| 7.47-7.51 (m, 2H) | Ar | |

| 13C-NMR | 167.5 | C=O |

| 141.9 | Ar-C | |

| 134.6 | Ar-C | |

| 131.4 | Ar-CH | |

| 128.8 | Ar-CH | |

| 128.6 | Ar-CH | |

| 128.1 | Ar-CH | |

| 127.0 | Ar-CH | |

| 126.8 | Ar-CH | |

| 50.6 | CH | |

| 44.3 | CH2 |

Derivatization and Structural Modification Strategies

Synthesis of Substituted N-(2,2-Diphenylethyl)benzamide Analogues

The synthesis of analogues through substitution is a primary strategy for fine-tuning the molecule's electronic and steric properties. This typically involves the standard amidation reaction between a substituted benzoyl chloride and 2,2-diphenylethan-1-amine.

Substituents on the benzoyl portion of the molecule can significantly alter its chemical behavior.

Nitro Substitution : The introduction of a nitro group, a potent electron-withdrawing group, is a common strategy to modulate bioactivity. researchgate.net For instance, N-(2,2-diphenylethyl)-4-nitrobenzamide has been synthesized using an eco-friendly mechanochemical method. researchgate.netmdpi.com This solvent-free approach involves reacting 2,2-diphenylethan-1-amine with 4-nitrobenzoyl chloride in a ball mill, resulting in high yields of the desired product. researchgate.netmdpi.com The nitro group's presence is known to influence pharmacokinetic properties and can be a key pharmacophore in medicinal chemistry. researchgate.net

Fluoro Substitution : Fluorine atoms can be incorporated into the benzoyl ring to create analogues. While direct synthesis on the this compound scaffold is not extensively detailed, analogous syntheses are well-established. For example, the synthesis of N-[2-(diethylamino)ethyl]-4-fluorobenzamide involves reacting 4-fluorobenzoic acid with the appropriate amine in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). A similar approach, using 4-fluorobenzoyl chloride and 2,2-diphenylethan-1-amine, would yield the corresponding fluoro-analogue.

Amino Substitution : Amino-substituted analogues are often prepared via the reduction of the corresponding nitro-derivatives. The nitro group on a compound like N-(2,2-diphenylethyl)-4-nitrobenzamide can be reduced to a primary amine using standard reducing agents. This introduces a basic, nucleophilic site on the benzoyl ring, opening avenues for further functionalization. The synthesis of related compounds like 2-amino-N-phenethyl-benzamide serves as a procedural model. lookchem.com

Other Substitutions : Other functional groups, such as methoxy (B1213986) groups, have also been introduced. The synthesis of N-(2,2-diphenylethyl)-3,5-dimethoxybenzamide is achieved by reacting 2,2-diphenylethan-1-amine with 3,5-dimethoxybenzoyl chloride in the presence of a base like triethylamine (B128534).

Table 1: Examples of Benzoyl-Substituted this compound Analogues

| Substituent | Compound Name | Synthetic Precursors | Method | Citation |

|---|---|---|---|---|

| 4-Nitro | N-(2,2-diphenylethyl)-4-nitrobenzamide | 2,2-diphenylethan-1-amine, 4-nitrobenzoyl chloride | Mechanochemistry (Ball Mill) | mdpi.com, researchgate.net |

| 3,5-Dimethoxy | N-(2,2-diphenylethyl)-3,5-dimethoxybenzamide | 2,2-diphenylethan-1-amine, 3,5-dimethoxybenzoyl chloride | Base-catalyzed condensation | |

| 4-Fluoro | N-(2,2-diphenylethyl)-4-fluorobenzamide | 2,2-diphenylethan-1-amine, 4-fluorobenzoyl chloride | Amide coupling (inferred) | |

| 4-Amino | N-(2,2-diphenylethyl)-4-aminobenzamide | N-(2,2-diphenylethyl)-4-nitrobenzamide | Reduction of nitro group (inferred) | lookchem.com |

Alterations to the 2,2-diphenylethyl portion of the molecule can introduce new functionalities and steric profiles.

Hydroxylation : A hydroxyl group can be added to the ethyl chain, as seen in N-(2-hydroxy-2,2-diphenylethyl)benzamide. The synthesis of such compounds typically involves condensation reactions between benzoyl chloride derivatives and the corresponding amino-alcohol intermediate. This modification introduces a site for hydrogen bonding and potential further reactions like oxidation.

Ring Substitution : Substituents can be placed on the phenyl rings of the diphenylethyl moiety. An example is the complex derivative 5-chloro-n-[2-[(2,2-diphenylethyl)amino]-5-(trifluoromethyl)phenyl]-2-hydroxy-benzamide, which features a trifluoromethyl group on one of the phenyl rings of an amino-phenyl substituent attached to the core amine. chemsrc.com

Amine Modification : While technically creating a different class of amine, the principles of modifying the groups attached to the nitrogen are relevant. For example, reductive alkylation of related secondary amides can produce a variety of N-substituted products. acs.org

Synthesis of Hybrid Molecules Incorporating Heterocyclic Scaffolds